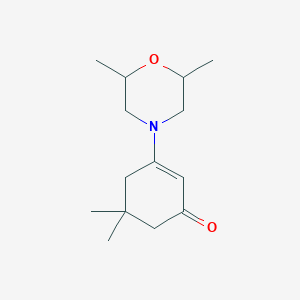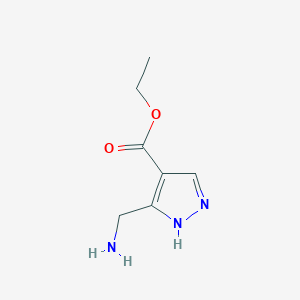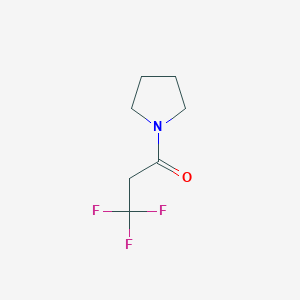
2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- (hereafter referred to as 2C1-3-2,6-DM-4-M-5,5-DM) is a type of cyclic ether molecule with a unique structure and a variety of applications in scientific research and laboratory experiments. This molecule is widely used in the fields of organic synthesis, biochemistry, and pharmacology. 2C1-3-2,6-DM-4-M-5,5-DM is a cyclic ether with a five-membered ring structure, and has a molecular weight of 191.25 g/mol. It is a colorless liquid at room temperature and is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
2C1-3-2,6-DM-4-M-5,5-DM has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of organic compounds, such as dyes, catalysts, and surfactants. Additionally, 2C1-3-2,6-DM-4-M-5,5-DM has been used in the synthesis of polymers, such as polyurethanes and polyesters.
Mecanismo De Acción
The mechanism of action of 2C1-3-2,6-DM-4-M-5,5-DM is not well understood. However, it is believed that the cyclic ether structure of 2C1-3-2,6-DM-4-M-5,5-DM allows it to interact with and disrupt the function of proteins and enzymes. This disruption of protein and enzyme function is believed to be responsible for the pharmacological effects of 2C1-3-2,6-DM-4-M-5,5-DM.
Biochemical and Physiological Effects
2C1-3-2,6-DM-4-M-5,5-DM has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to exhibit anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been found to have anticonvulsant, anxiolytic, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2C1-3-2,6-DM-4-M-5,5-DM is a useful molecule for laboratory experiments due to its solubility in most organic solvents, its stability, and its low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 2C1-3-2,6-DM-4-M-5,5-DM. For example, further research is needed to better understand the mechanism of action of this molecule and its effects on biochemical and physiological processes. Additionally, further research is needed to develop more efficient synthesis methods for 2C1-3-2,6-DM-4-M-5,5-DM. Additionally, further research is needed to identify potential applications of 2C1-3-2,6-DM-4-M-5,5-DM in the fields of medicine, agriculture, and industry. Finally, further research is needed to identify potential side effects and safety concerns associated with the use of 2C1-3-2,6-DM-4-M-5,5-DM.
Métodos De Síntesis
2C1-3-2,6-DM-4-M-5,5-DM can be synthesized through a variety of methods, including Wittig reaction, Grignard reaction, and condensation reaction. The Wittig reaction is the most commonly used method for the synthesis of 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclic ether. The Grignard reaction is another method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a cyclic ether. The condensation reaction is a third method used to synthesize 2C1-3-2,6-DM-4-M-5,5-DM. This reaction involves the reaction of an aldehyde or ketone with an acid chloride or anhydride to form a cyclic ether.
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10-8-15(9-11(2)17-10)12-5-13(16)7-14(3,4)6-12/h5,10-11H,6-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZWWBYUGZRNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405566 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85890-70-6 |
Source


|
| Record name | 2-Cyclohexen-1-one, 3-(2,6-dimethyl-4-morpholinyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)

![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)

![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)


